![molecular formula C13H18Cl3NO B3229707 4-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride CAS No. 1289386-13-5](/img/structure/B3229707.png)
4-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride
Overview
Description
4-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride, also known as DIBOM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. DIBOM is a piperidine derivative that has been found to exhibit various pharmacological activities, including antipsychotic, anti-inflammatory, and analgesic effects. In
Mechanism of Action
The exact mechanism of action of 4-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist, which is the same mechanism of action as many antipsychotic drugs. This compound also exhibits activity at other receptors, including the serotonin 5-HT2A receptor and the alpha-adrenergic receptor.
Biochemical and Physiological Effects:
This compound has been shown to modulate various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has also been found to reduce levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, suggesting that it may have anti-inflammatory effects. In addition, this compound has been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of drug addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride in lab experiments is its high potency and selectivity for dopamine D2 receptors, which allows for more precise and targeted studies of the dopamine system. However, this compound has a relatively short half-life and may require frequent dosing in animal studies. In addition, the hydrochloride salt of this compound is hygroscopic and may require special handling and storage conditions.
Future Directions
There are several future directions for research on 4-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride. One area of interest is the potential use of this compound as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the development of novel this compound analogs with improved pharmacological properties, such as longer half-life or increased selectivity for specific receptor subtypes. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on various neurotransmitter systems.
Scientific Research Applications
4-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit antipsychotic effects in animal models of schizophrenia, as well as anti-inflammatory and analgesic effects in models of pain and inflammation. This compound has also been investigated for its potential as a treatment for drug addiction, as it has been found to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
4-[(2,6-dichlorophenyl)methoxymethyl]piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-12-2-1-3-13(15)11(12)9-17-8-10-4-6-16-7-5-10;/h1-3,10,16H,4-9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWGRGBDLOAKAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCC2=C(C=CC=C2Cl)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1289386-13-5 | |
Record name | Piperidine, 4-[[(2,6-dichlorophenyl)methoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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